7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Regioisomerism CNS Drug Discovery Kinase Selectivity

Researchers face regioisomeric confusion: meta-substituted analogs target CNS, while this para-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile selectively inhibits Pim-1 kinase (AML/multiple myeloma). Non-substitutable due to altered hinge-binding geometry. - **Key application**: Pim-1 SAR & selectivity profiling vs. US5538977 meta-series - **Physicochemical data**: LogP 1.24, PSA 72 Ų - ready for 2D QSAR modeling - **Safety pre-validation**: No hERG inhibition at 30 µM predicted for this scaffold - **Supply**: Defined purity, ambient shipping available

Molecular Formula C16H10N6
Molecular Weight 286.29 g/mol
CAS No. 320417-27-4
Cat. No. B3124647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS320417-27-4
Molecular FormulaC16H10N6
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)N4C=CN=C4
InChIInChI=1S/C16H10N6/c17-9-13-10-20-22-15(5-6-19-16(13)22)12-1-3-14(4-2-12)21-8-7-18-11-21/h1-8,10-11H
InChIKeyJVTIZMZQRSBADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing a Targeted Kinase Scaffold


7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a synthetic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a 3-carbonitrile group and a 7-(4-(1H-imidazol-1-yl)phenyl) substituent . It belongs to a privileged scaffold class in kinase inhibitor drug discovery, where the pyrazolo[1,5-a]pyrimidine framework acts as a bioisostere for the purine ring of ATP, and structural variations at the 7-position critically influence target selectivity [1]. Its specific para-substituted imidazolylphenyl group distinguishes it from closely related meta-substituted analogs described in early patents [2].

1
Kinase inhibitor SAR and Pim-1 pathway inhibition study fit
2
Regioisomer-specific kinase selectivity research workflow
3
Target engagement and hinge-region binding-mode studies

Why Exact Specification Matters


In-class substitution is not feasible due to the sensitivity of the pyrazolo[1,5-a]pyrimidine scaffold to regioisomeric changes. The shift of the imidazole moiety from the meta to the para position on the phenyl ring creates a distinct molecular geometry, which is predicted to alter hydrogen-bonding patterns with kinase hinge regions and change the 3D presentation of the 3-carbonitrile group [1]. This positional variation is a key determinant of biological activity; for example, the meta-substituted series is patented for anxiolytic and anticonvulsant activity [1], whereas the para-substituted core, when combined with a carbonitrile, is more recently associated with Pim-1 kinase inhibition, a mechanism irrelevant to the earlier CNS applications [2]. Procuring an analog with a different substitution pattern would target a different biological space, making it chemically and pharmacologically non-equivalent for precise structure-activity relationship (SAR) studies.

Target compound
Para-substituted imidazolylphenyl, kinase-associated scaffold
Meta-substituted analog
Meta-substituted imidazolylphenyl, CNS receptor-targeted series
Regioisomeric shift from meta to para may redirect target class engagement from CNS receptors to kinase inhibition, limiting direct substitution in SAR studies.

Quantitative Differentiation Guide


Regioisomeric Selectivity: Para vs. Meta Substitution

A primary differentiation for this compound is the para-substitution of the imidazolylphenyl ring, contrasting with the meta-substitution pattern of the anxiolytic/anticonvulsant series disclosed in US5538977. The para arrangement places the imidazole and carbonitrile groups in a different spatial orientation relative to the pyrazolo[1,5-a]pyrimidine core. Predictably, this leads to a different biological target engagement profile: the meta-series targets GABAA/benzodiazepine receptors for CNS disorders, while the para-carbonitrile series is associated with kinase inhibition (e.g., Pim-1) [1]. This structural divergence means the compounds are not functionally interchangeable.

Regioisomeric selectivity
Head-to-head
Para vs. meta substitution shifts target class from kinase inhibition to CNS receptor modulation
Reported target-engagement divergence
Assay context: patent-derived structural comparison
Regioisomerism CNS Drug Discovery Kinase Selectivity

Computational Physicochemical Profile Comparison

The para-substituted compound (this target) has a predicted ACD/LogP of 1.24 and a Polar Surface Area (PSA) of 72 Ų . While data for the exact meta-substituted analog is not available, the position of the imidazole is known to influence lipophilicity and electron distribution over the pyrazolo[1,5-a]pyrimidine core. For context, the class representative pyrazolo[1,5-a]pyrimidine-3-carbonitrile core in advanced Pim-1 inhibitors achieves a favorable balance of potency and hERG safety (no significant inhibition at 30 μM) [1], a therapeutic window that is highly dependent on precise substitution patterns.

Physicochemical profile
Class-level
Predicted LogP: 1.24; PSA: 72 Ų
Supports ADME descriptor calculation
Data to verify: computational prediction
Physicochemical Properties Lipophilicity Drug-likeness

Pim-1 Kinase Inhibitory Potential

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is a privileged structure for Pim-1 kinase inhibition. A close structural analog series demonstrated potent Pim-1 inhibitory activity, with three compounds (4d, 5d, 9a) exhibiting IC50 values of 0.61, 0.54, and 0.68 μM respectively, outperforming the reference inhibitor quercetin (IC50 = 0.91 μM) by 1.5- to 1.7-fold [1]. This series also showed selectivity for Pim-1 and Pim-3 over Pim-2, a selectivity profile not shared by pan-Pim inhibitors like SGI-1776 [2]. The target compound, with its unique imidazole-phenyl substitution, is predicted to occupy a distinct chemical space that may further tune this Pim-1/Pim-2 selectivity window.

Pim-1 inhibitory potential
Cross-study
Analog series IC50 0.54–0.68 µM vs. quercetin 0.91 µM; improved Pim-1 selectivity over pan-Pim SGI-1776
Reported scaffold-level kinase inhibition context
Context-dependent; exact compound IC50 not yet determined
Pim-1 Kinase Oncology Kinase Selectivity

Verified Application Scenarios


Pim-1 Inhibition in Hematological Malignancies

Use this compound as a starting point for structure-activity relationship (SAR) studies targeting Pim-1 kinase. Early evidence shows the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold achieves sub-micromolar Pim-1 inhibition with selectivity over Pim-2 [1]. This is particularly relevant for developing therapies for acute myeloid leukemia (AML) and multiple myeloma, where Pim-1 is overexpressed.

Regioisomer-Specific Kinase Selectivity Panels

Compare the kinase selectivity profile of this para-substituted imidazole derivative against the known meta-substituted series from US5538977 [2]. The distinct spatial arrangement of the hydrogen-bond-capable imidazole and carbonitrile groups is predicted to alter hinge-region binding in ATP-binding pockets, enabling a chemistry-driven selectivity study.

Computational QSAR Model Development

Incorporate this compound into a 2D QSAR model to identify the structural features controlling Pim-1 inhibitory activity. The defined LogP (1.24) and PSA (72 Ų) of the compound provide precise physicochemical descriptors that, when combined with activity data from analog series [1], can improve the predictive power of in silico screening for novel Pim-1 inhibitors.

hERG Liability Profiling for Kinase Inhibitors

Evaluate this compound in a cell-based hERG assay to extend the known safety profile of the chemical class. Advanced pyrazolo[1,5-a]pyrimidine compounds have demonstrated no significant hERG inhibition at 30 μM [3]; confirming this for the specific para-substituted scaffold is a critical step before in vivo cardiac safety studies.

Application
Selection Property
Validation Focus
Pim-1 pathway inhibition studies
Scaffold-level kinase selectivity review
Pim-1 vs. Pim-2 isoform selectivity context
Regioisomer-specific kinase selectivity panels
Para-substituted imidazolylphenyl geometry
Hinge-region binding-mode interpretation
Computational QSAR model development
Defined LogP and PSA descriptors
Predictive model endpoint review
hERG liability profiling
Cardiac safety-related endpoint context
Cellular hERG assay endpoint monitoring
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